molecular formula C11H9NOS B8528104 2-(2-Methyl-thiazol-4-yl)-benzaldehyde

2-(2-Methyl-thiazol-4-yl)-benzaldehyde

Cat. No.: B8528104
M. Wt: 203.26 g/mol
InChI Key: PWUZETVLGFPIQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-thiazol-4-yl)-benzaldehyde is a useful research compound. Its molecular formula is C11H9NOS and its molecular weight is 203.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9NOS

Molecular Weight

203.26 g/mol

IUPAC Name

2-(2-methyl-1,3-thiazol-4-yl)benzaldehyde

InChI

InChI=1S/C11H9NOS/c1-8-12-11(7-14-8)10-5-3-2-4-9(10)6-13/h2-7H,1H3

InChI Key

PWUZETVLGFPIQG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromobenzaldehyde (0.063 mL, 0.54 mmol) in DMF (5 mL) and H2O (1 mL) are added 2-methylthiazole-4-boronic acid pinacol ester (122 mg, 0.54 mmol), Pd(PPh3)4 (63 mg, 0.054 mmol) and K2CO3 (112 mg, 0.81 mmol) at room temperature. The solution is heated to 120° C. for 1 hour in a microwave reactor. The reaction is cooled down and 3-mercaptopropyl-functionalized silica gel (500 mg) is added. The solution is stirred for 15 minutes and is filtered. The filtrate is washed with H2O (10 mL) and is extracted with EtOAc (3×15 mL). The combined organic layer is dried (MgSO4), filtered and concentrated. The residue is purified by silica gel flash chromatography eluting with 50% EtOAc in heptane to afford 2-(2-methyl-thiazol-4-yl)-benzaldehyde (58 mg, 53%) as a white foam.
Quantity
0.063 mL
Type
reactant
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step One
Name
Quantity
112 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
63 mg
Type
catalyst
Reaction Step One

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